(1-Nitro-cyclohexyl)-methanol
Description
(1-Nitro-cyclohexyl)-methanol is a nitro-substituted cyclohexane derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. Its structure consists of a cyclohexane ring substituted with a nitro (-NO₂) group at the 1-position and a hydroxymethyl (-CH₂OH) group. The nitro group confers strong electron-withdrawing effects, which influence the compound’s polarity, stability, and reactivity. The hydroxyl group enables hydrogen bonding, affecting solubility and interaction with other molecules.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1-nitrocyclohexyl)methanol |
InChI |
InChI=1S/C7H13NO3/c9-6-7(8(10)11)4-2-1-3-5-7/h9H,1-6H2 |
InChI Key |
USOLRVZGBJWYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table compares (1-Nitro-cyclohexyl)-methanol with three structurally related cyclohexane derivatives:
*Assumed formula based on structural similarity to 1-(1-methylcyclohexyl)ethanol.
Key Observations:
Functional Groups: The nitro group in this compound distinguishes it from analogs bearing methyl or cyclohexenyl substituents. This group increases polarity and may enhance reactivity in electrophilic or nucleophilic reactions. All compounds share a hydroxyl group, enabling hydrogen bonding. However, the nitro group’s electron-withdrawing nature could reduce the hydroxyl’s acidity compared to methyl-substituted analogs .
Molecular Weight: this compound has the highest molecular weight (159.18 g/mol) due to the nitro group’s contribution. This contrasts with 1-(1-methylcyclohexyl)ethanol (142.24 g/mol) and 1-(1-cyclohexenyl)ethanol (126.20 g/mol) .
Ring Saturation: 1-(1-Cyclohexenyl)ethanol contains an unsaturated cyclohexene ring, which may increase reactivity in addition reactions compared to the fully saturated cyclohexane rings in other compounds .
Physicochemical and Reactivity Differences
Polarity and Solubility:
- However, steric hindrance from the cyclohexane ring may limit this effect.
- Methyl-substituted compounds like 1-(1-methylcyclohexyl)ethanol are likely more lipophilic due to the nonpolar methyl group, favoring solubility in organic solvents .
Thermal Stability:
- Nitro groups can decompose under high heat or shock, suggesting that this compound may have lower thermal stability compared to its methyl or cyclohexenyl analogs.
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